molecular formula C8H6BrNS B13473891 2-Bromo-6-methylthieno[3,2-b]pyridine

2-Bromo-6-methylthieno[3,2-b]pyridine

Cat. No.: B13473891
M. Wt: 228.11 g/mol
InChI Key: QNTKTEBFSGPWBS-UHFFFAOYSA-N
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Description

2-Bromo-6-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylthieno[3,2-b]pyridine typically involves the bromination of 6-methylthieno[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thieno[3,2-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylthieno[3,2-b]pyridine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the targets, leading to the observed pharmacological effects . The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methylthieno[3,2-b]pyridine stands out due to its unique thienopyridine structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in medicinal chemistry for developing new therapeutic agents .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

2-bromo-6-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-2-7-6(10-4-5)3-8(9)11-7/h2-4H,1H3

InChI Key

QNTKTEBFSGPWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(S2)Br)N=C1

Origin of Product

United States

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